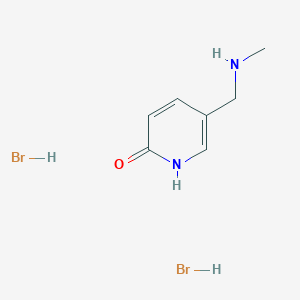
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
描述
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide is a useful research compound. Its molecular formula is C7H12Br2N2O and its molecular weight is 299.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, also known as 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and analgesic effects, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula : C7H12Br2N2O
- Molecular Weight : Approximately 295.09 g/mol
- Solubility : Highly soluble in water, enhancing its applicability in pharmacological contexts.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit antimicrobial activity against various bacterial strains. The dihydrobromide salt form enhances its solubility and reactivity, making it suitable for further modifications to improve efficacy against pathogens.
Cytotoxicity
Preliminary studies have shown that this compound may possess cytotoxic properties. For instance, derivatives of pyridin-2(1H)-ones have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Case Study 1: Analgesic Activity
A study conducted on a series of pyridin-2(1H)-one derivatives demonstrated their potential as analgesics in a rat model of inflammatory mechanical allodynia (MA). The most active compound in the series was identified as a p38α MAPK inhibitor, which is known to play a role in pain hypersensitivity. This finding suggests that similar derivatives, including this compound, may also exhibit analgesic properties through similar mechanisms .
| Compound Name | Mechanism of Action | Effectiveness |
|---|---|---|
| 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one | p38α MAPK inhibitor | Rapid relief from MA |
| This compound | Potentially similar mechanism | Under investigation |
Case Study 2: Anticancer Activity
In another study focusing on thiazole-integrated pyridine derivatives, compounds were assessed for their anticancer activity against several human cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity. The findings underscore the importance of structure-activity relationships (SAR) in developing new anticancer agents based on the pyridine framework .
科学研究应用
Anticancer Properties
Research indicates that compounds similar to 5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide exhibit significant anticancer activities. For example, derivatives have shown efficacy against various cancers, including leukemia and solid tumors. The compound's mechanism may involve inhibition of specific kinases associated with tumor growth and metastasis .
Case Study:
A study focusing on the compound's analogs demonstrated their ability to inhibit mutant forms of isocitrate dehydrogenase (IDH1), which are prevalent in low-grade gliomas and acute myeloid leukemia. These inhibitors were shown to reduce tumor markers effectively in preclinical models, suggesting a promising avenue for cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that pyridine derivatives can exhibit potent activity against various microbial strains, making them valuable in developing new antibiotics or antifungal agents.
Case Study:
A series of pyrimidinamine derivatives derived from similar structures were tested against fungal pathogens, showing significant fungicidal activity with low effective concentrations compared to existing commercial fungicides.
Anti-Fibrotic and Other Therapeutic Activities
In addition to its anticancer and antimicrobial properties, this compound has shown potential in anti-fibrotic therapies. Specific derivatives have been evaluated against hepatic stellate cells, indicating promising results in reducing fibrosis markers.
属性
IUPAC Name |
5-(methylaminomethyl)-1H-pyridin-2-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2BrH/c1-8-4-6-2-3-7(10)9-5-6;;/h2-3,5,8H,4H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTCSJXGUWWSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNC(=O)C=C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















